Cas no 2624142-27-2 (2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride)
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride
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- MDL: MFCD33550371
- Inchi: 1S/C5H9Br2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H
- InChI Key: WOPDMSSRAGZGNB-UHFFFAOYSA-N
- SMILES: C(C1CC1(Br)Br)CN.Cl
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27747271-1g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95% | 1g |
$1057.0 | 2023-09-10 | |
| Enamine | EN300-27747271-5g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95% | 5g |
$3065.0 | 2023-09-10 | |
| Enamine | EN300-27747271-10g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95% | 10g |
$4545.0 | 2023-09-10 | |
| Enamine | EN300-27747271-0.05g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 0.05g |
$245.0 | 2025-03-19 | |
| Enamine | EN300-27747271-0.1g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 0.1g |
$366.0 | 2025-03-19 | |
| Enamine | EN300-27747271-0.25g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
| Enamine | EN300-27747271-0.5g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 0.5g |
$824.0 | 2025-03-19 | |
| Enamine | EN300-27747271-1.0g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-27747271-2.5g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-27747271-5.0g |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride |
2624142-27-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 |
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride
Comprehensive Overview of 2-(2,2-Dibromocyclopropyl)ethan-1-amine Hydrochloride (CAS No. 2624142-27-2)
The compound 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride (CAS No. 2624142-27-2) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a dibromocyclopropyl group attached to an ethylamine backbone, further stabilized as a hydrochloride salt. This configuration grants the molecule distinct reactivity and potential applications in pharmaceutical and agrochemical research. Researchers are increasingly interested in such halogenated cyclopropane derivatives due to their role as intermediates in synthesizing bioactive compounds.
In recent years, the demand for cyclopropane-containing compounds has surged, driven by their utility in drug discovery. The 2-(2,2-dibromocyclopropyl)ethan-1-amine scaffold is particularly noteworthy for its potential to modulate biological targets, such as enzymes or receptors, owing to its strained ring system and halogen substituents. The hydrochloride salt form enhances solubility, making it more amenable to formulation studies. This aligns with the growing trend of optimizing small molecule drug candidates for improved pharmacokinetics.
From a synthetic chemistry perspective, the dibromocyclopropyl moiety in CAS 2624142-27-2 offers versatile reactivity. It can participate in cross-coupling reactions, nucleophilic substitutions, or serve as a precursor for cyclopropylamine derivatives—a class of compounds frequently explored in medicinal chemistry. The integration of bromine atoms further enables selective functionalization, a feature highly valued in fragment-based drug design. These attributes position the compound as a valuable building block for high-throughput screening libraries.
Environmental and regulatory considerations also play a role in the compound’s applications. With increasing focus on green chemistry, researchers are investigating efficient methods to synthesize halogenated intermediates like 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride with minimal waste. Advances in catalytic bromination and atom economy are relevant to its production, addressing sustainability concerns without compromising yield or purity.
The compound’s physicochemical properties, such as melting point, solubility, and stability, are critical for its handling and storage. Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize CAS 2624142-27-2, ensuring batch-to-batch consistency. Such rigor is essential for industries requiring high-purity chemicals, including pharmaceuticals and specialty materials.
In summary, 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride represents a compelling case study in modern chemical research. Its structural complexity, combined with practical utility in drug development and material science, underscores its importance. As the scientific community continues to explore cyclopropane-based architectures, this compound is poised to remain a focal point for innovation.
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